Product packaging for Sodium bicyclo[2.2.1]heptane-2-carboxylate(Cat. No.:CAS No. 1262435-15-3)

Sodium bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6333228
CAS No.: 1262435-15-3
M. Wt: 162.16 g/mol
InChI Key: WVHYWHGOIJEBAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium bicyclo[2.2.1]heptane-2-carboxylate (CAS 1262435-15-3) is a chemical compound of significant interest in materials science and pharmaceutical research. This norbornane-based carboxylate salt is recognized for its application as a highly effective nucleating agent for polyolefins, such as polypropylene. When added to thermoplastic formulations, it functions by providing heterogeneous nucleation sites, thereby enhancing the crystallization rate and improving the final material's clarity and mechanical properties . Beyond its industrial applications, the bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in medicinal chemistry. It forms the core of various bioactive molecules and is valued for its unique three-dimensional geometry and pharmacokinetic properties. Researchers utilize this and related structures in the design and synthesis of potential therapeutic agents. For instance, derivatives containing the bicyclo[2.2.1]heptane motif have been investigated as selective antagonists for targets like the CXCR2 chemokine receptor, highlighting its relevance in developing anti-cancer metastatic agents . The compound serves as a versatile building block for further chemical transformations, including asymmetric synthesis, to create more complex, enantiomerically pure molecules for advanced research . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NaO2 B6333228 Sodium bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1262435-15-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHYWHGOIJEBAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry and Advanced Conformational Analysis of Bicyclo 2.2.1 Heptane 2 Carboxylate Systems

Exo/Endo Isomerism and its Influence on Molecular Conformation in Solution and Solid State

A primary feature of stereoisomerism in substituted norbornane (B1196662) systems is exo/endo isomerism. This arises from the position of the substituent relative to the bridges of the bicyclic system. wikipedia.org In the context of bicyclo[2.2.1]heptane-2-carboxylate, the two isomers are defined as:

Exo-isomer : The carboxylate substituent is located on the side opposite, or "anti," to the longest bridge (the C7 methylene (B1212753) bridge). wikipedia.org

Endo-isomer : The carboxylate substituent is located on the same side, or "syn," as the longest bridge. wikipedia.org

Thermodynamically, the exo isomer is generally more stable than the endo isomer. This preference is attributed to reduced steric hindrance between the endo-substituent and the hydrogen atoms on the C5 and C6 atoms of the opposing ethano bridge. In certain norbornene derivatives, the exo-isomer is known to be thermodynamically more stable than the endo isomer. scirp.org This stability difference often dictates the equilibrium ratio of the isomers in solution, especially under conditions that allow for equilibration, such as in the presence of a base which can generate a carbanion intermediate. scirp.org While the exo form is typically favored, the less stable endo isomer can be isolated, often as the kinetic product of certain reactions like the Diels-Alder synthesis. The solid-state conformation, determined by X-ray crystallography, usually reflects the most stable isomer, though crystal packing forces can occasionally influence the observed structure.

Enantiomerism and Diastereomerism in Substituted Bicyclo[2.2.1]heptane-2-carboxylate Derivatives

The bicyclo[2.2.1]heptane-2-carboxylate anion is inherently chiral due to the presence of stereocenters at the bridgehead carbons (C1 and C4) and the substituted carbon (C2). This gives rise to enantiomers, which are non-superimposable mirror images. For instance, the resolution of racemic mixtures is a crucial step in the synthesis of enantiomerically pure materials. google.com The absolute configuration of precursors to bicyclo[2.2.1]heptan-2-one has been unambiguously determined through methods including the resolution of a chiral carboxamide derivative on a cellulose (B213188) triacetate column followed by X-ray crystal structure analysis. researchgate.netwpmucdn.com

When additional substituents are introduced onto the bicyclo[2.2.1]heptane ring, diastereomers become possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, the introduction of a hydroxyl group at C5 would create four possible stereoisomers for each exo or endo configuration of the carboxylate, leading to a complex mixture of diastereomers. The synthesis and separation of such diastereomers are fundamental challenges in the targeted preparation of complex molecules based on the norbornane framework. google.com

Dynamic Stereochemistry and Inversion Barriers in Norbornane Systems

The bicyclo[2.2.1]heptane system is characterized by its high degree of rigidity. Unlike six-membered rings such as cyclohexane, the norbornane skeleton does not undergo a "ring-flip" inversion process under normal conditions. The energy barrier for such a conformational inversion is prohibitively high due to the severe angle strain that would be required in the transition state.

However, dynamic stereochemistry in these systems can be observed through other processes. One such process is the isomerization between endo and exo forms. This interconversion does not happen through conformational flexing but typically requires a chemical reaction pathway. For instance, in the presence of a strong base, a proton can be removed from the C2 carbon, creating a planar or rapidly inverting carbanion. scirp.org Reprotonation can then occur from either face, leading to a mixture of endo and exo products, with the ratio governed by thermodynamic stability. scirp.org The activation barrier for this inversion is related to the stability of the carbanion intermediate. scirp.org

Investigation of Conformational Preferences via Advanced Spectroscopic Methods

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for the structural elucidation and conformational analysis of bicyclo[2.2.1]heptane derivatives. researchgate.net Both ¹H and ¹³C NMR spectroscopy provide detailed information that allows for the unambiguous differentiation between exo and endo isomers. cdnsciencepub.com

Key diagnostic features in ¹H NMR spectra include the chemical shifts and spin-spin coupling constants of the proton at C2. The local electronic environments of the exo and endo protons are distinct, leading to different resonance frequencies. Furthermore, the dihedral angles between the C2 proton and adjacent protons (at C1, C3, and C6) are different for the two isomers, resulting in characteristic coupling patterns.

¹³C NMR is also highly effective. The chemical shifts of the ring carbons, especially C2, C6, and the substituent carbon, show significant differences between diastereomers. oup.com In substituted 7-oxabicyclo[2.2.1]heptane derivatives, for example, the signals for C2 and C6 in endo-isomers consistently appear at a higher field (are more shielded) compared to the corresponding exo-isomers. oup.com To resolve complex spectra or to determine enantiomeric purity, chiral lanthanide shift reagents (LSRs) are sometimes employed. researchgate.netresearchgate.net These reagents form diastereomeric complexes with the enantiomers, inducing separation of their NMR signals. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Differences in Diastereomeric Bicyclo[2.2.1]heptane Systems (Data modeled after related 2-substituted 7-oxabicyclo[2.2.1]heptane systems) oup.com

Carbon AtomTypical Shift for endo-Isomer (ppm)Typical Shift for exo-Isomer (ppm)Shielding Difference (δ_exo - δ_endo_) (ppm)
C2~40.5~44.5~4.0
C6~28.3~34.4~6.1
Substituent-CH₃~15.2~20.5~5.3

Theoretical Prediction of Stereoisomer Stability and Interconversion Pathways

Computational chemistry provides powerful insights into the stereochemical properties of bicyclo[2.2.1]heptane systems. Theoretical methods are used to predict the relative stabilities of stereoisomers and to map the potential energy surfaces for their interconversion.

Molecular mechanics (MM) methods, such as MM2, have been successfully used to calculate the steric energies of endo and exo isomers. researchgate.net These calculations can predict the equilibrium isomer ratios, and the results are often in fair agreement with experimentally observed values. researchgate.net More sophisticated ab initio and Density Functional Theory (DFT) methods offer higher accuracy. nih.gov These quantum mechanical calculations can determine not only the ground-state energies and geometries of the isomers but also the structures and energies of transition states connecting them.

For example, theoretical calculations can model the base-catalyzed isomerization of an endo-carboxylate to the more stable exo-form. By calculating the proton affinities and the energy profile of the reaction pathway via a carbanion intermediate, researchers can understand the factors controlling the reaction rate and the final product distribution. nih.gov Such theoretical studies have shown good correspondence with experimental observations of isomer basicity and stability. nih.gov

Advanced Synthetic Methodologies for Sodium Bicyclo 2.2.1 Heptane 2 Carboxylate and Its Precursors

Strategies for Functionalization of the Bicyclo[2.2.1]heptane Scaffold

The functionalization of the bicyclo[2.2.1]heptane scaffold is primarily achieved through reactions that construct the bicyclic system with the desired substituents already in place or through the modification of the pre-formed scaffold.

The Diels-Alder reaction is a cornerstone for building the bicyclo[2.2.1]heptane core, typically involving cyclopentadiene (B3395910) as the diene. This [4+2] cycloaddition provides a rapid and predictable route to the norbornene framework, which can then be further modified. For instance, sequential Diels-Alder reaction/rearrangement sequences have been developed to create a diversity of functionalized bicyclo[2.2.1]heptanes. nih.gov

Another strategy exploits the inherent ring strain of the bicyclic system to drive retro-condensation reactions. acs.org Retro-Dieckman and retro-aldol reactions on substituted bicyclo[2.2.1]heptene derivatives can yield highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds, demonstrating the versatility of the strained system in synthetic transformations. acs.org Furthermore, electrophilic functionalization of related double bonds followed by intramolecular enolate alkylation has been used to access a variety of bicyclo[m.n.k]alkane derivatives, including the bicyclo[2.2.1]heptane system. chemrxiv.org These methods have enabled the multigram synthesis of over 50 mono- and bifunctional building blocks relevant to medicinal chemistry. chemrxiv.org

The table below summarizes key strategies for functionalizing the core scaffold.

Strategy Description Key Intermediates/Reactants Reference(s)
Diels-Alder Reaction A [4+2] cycloaddition to form the unsaturated bicyclo[2.2.1]heptene core.Cyclopentadiene, substituted dienophiles nih.gov
Rearrangement Sequences Post-cycloaddition rearrangements to introduce diverse functionalities.Functionalized bicyclo[2.2.1]heptenes nih.gov
Retro-Condensation Utilizes ring strain to drive ring-opening reactions like retro-Dieckman or retro-aldol.Substituted bicyclo[2.2.1]hept-2-enes acs.org
Intramolecular Alkylation Electrophilic functionalization followed by cyclization of an enolate.Cyclohexane diesters, 1,2-dihaloethane chemrxiv.org

Regioselective and Stereoselective Carboxylation Approaches

Introducing a carboxyl group at the C2 position of the bicyclo[2.2.1]heptane scaffold with specific regio- and stereocontrol is a critical challenge. Various catalytic systems have been developed to address this.

Organocatalysis has emerged as a powerful tool. For example, a formal [4+2] cycloaddition reaction, enabled by organocatalysis, provides rapid and highly enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org While this functionalizes the bridgehead position (C1), related amine-catalyzed strategies can influence regioselectivity in cycloadditions to form other substituted systems. acs.org

For direct carboxylation, the choice of catalyst can dictate the position of the added carboxyl group. In systems with multiple potential reaction sites, Lewis bases have been shown to direct carboxylation to different positions. mdpi.com For instance, Smith et al. demonstrated that the use of a triazolinylidene N-heterocyclic carbene (NHC) catalyst could selectively produce a γ-carboxylation product from a furanyl carbonate, showcasing the potential for catalyst-controlled regioselectivity. mdpi.com

A substrate-controlled α-carboxylation of a norbornene monoester has been reported to deliver an asymmetric diester intermediate with high diastereoselectivity (up to 35:1). thieme-connect.com This intermediate can then be converted to the desired carboxylic acid derivative. thieme-connect.com The stereochemical outcome of these reactions is crucial, with products often being a mix of endo and exo isomers. The synthesis of (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, for instance, involved the amination of the lithium enolate of the corresponding methyl ester. arizona.edu

The following table outlines different approaches to achieve controlled carboxylation.

Method Catalyst/Reagent Key Feature Position Functionalized Reference(s)
Formal [4+2] Cycloaddition Chiral Tertiary Amine (Organocatalyst)Highly enantioselectiveC1 (Bridgehead) rsc.orgrsc.orgresearchgate.net
Substrate-Controlled Carboxylation Lithium Diisopropylamide (LDA)High diastereoselectivityC2 (α-position) thieme-connect.com
Catalyst-Controlled Carboxylation N-Heterocyclic Carbene (NHC)High regioselectivity (γ-position)Varies (e.g., γ to a carbonyl) mdpi.com
Amination of Enolate Lithium enolate, O-(mesitylenesulfonyl)hydroxylamineStereospecific amination precursor to acidC2 (endo-carboxy, exo-amino) arizona.edu

Preparation of Bicyclo[2.2.1]heptane-2-carboxylic Acid and Subsequent Salt Formation

The synthesis of the target compound's direct precursor, bicyclo[2.2.1]heptane-2-carboxylic acid, typically involves the creation of a suitable ester followed by hydrolysis. A representative procedure involves the hydrogenation of (endo,exo)-Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate using a Palladium on carbon (Pd/C) catalyst to saturate the double bond. thieme-connect.com The resulting saturated diester, 2-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, can then be selectively hydrolyzed to yield the desired carboxylic acid. thieme-connect.com

Alternatively, the precursor bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (a mixture of endo and exo isomers) can be prepared and then hydrogenated. thieme-connect.com The initial acid is often synthesized via the Diels-Alder reaction of cyclopentadiene and acrylic acid.

Once bicyclo[2.2.1]heptane-2-carboxylic acid is obtained, its conversion to the sodium salt, Sodium bicyclo[2.2.1]heptane-2-carboxylate, is a straightforward acid-base reaction. This is typically achieved by reacting the carboxylic acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent like water or an alcohol. The reaction results in the formation of the sodium carboxylate salt and water (or water and carbon dioxide if bicarbonate is used). The product can then be isolated by evaporation of the solvent. The existence of exo-Sodium bicyclo[2.2.1]heptane-2-carboxylate is noted in chemical catalogs. crysdotllc.com

Innovative Synthetic Pathways Utilizing Modern Catalysis and Reagents

Modern catalysis offers novel and efficient routes to functionalized bicyclo[2.2.1]heptane derivatives. Palladium catalysis, for example, has been used for the difunctionalization of norbornene in a one-pot, three-component coupling with aryl halides and arylacetylenes. bohrium.com This method utilizes a simple ligand-free palladium salt and an inorganic base, highlighting an advantage in catalyst system simplicity. bohrium.com

Proton relay catalysis represents another innovative approach. A binary catalytic system combining an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively synthesize oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. nih.govacs.org Such strategies, which involve complex mechanistic pathways like double-nucleophilic displacement, could be adapted for the synthesis of carba-bicyclic systems. nih.govacs.org

Furthermore, organocatalysis continues to provide metal-free and mild alternatives. Chiral primary amines have been used to catalyze cycloaddition reactions to afford densely substituted bicyclic architectures with excellent diastereo- and enantioselectivity. acs.org Bifunctional phase-transfer organocatalysts based on natural scaffolds like camphor (B46023) have also been developed and applied in asymmetric synthesis, demonstrating the ongoing innovation in catalyst design. mdpi.com

Application of Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like bicyclo[2.2.1]heptane derivatives to improve sustainability and efficiency. acs.org Key principles include maximizing atom economy, using safer solvents, and reducing the use of derivatizing agents. acs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product. acs.org The Diels-Alder reaction is inherently atom-economical. Subsequent steps are evaluated to minimize waste. For example, catalytic hydrogenation is preferable to stoichiometric reductants.

Safer Solvents and Reagents: There is a significant effort to replace hazardous solvents. Solvent selection guides have been developed to help chemists choose greener alternatives for reactions and purifications like chromatography. sigmaaldrich.com For instance, replacing chlorinated solvents or hexane (B92381) with options like heptane (B126788) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a common goal. sigmaaldrich.com

Reduction of Derivatives: Using protecting groups adds steps to a synthesis and generates waste. The use of highly specific catalysts, such as enzymes or chemoselective organocatalysts, can often target a specific site on a molecule, obviating the need for protection-deprotection sequences. acs.org Research into "dry" and "wet" green synthesis methods also aims to reduce solvent use and energy consumption. researchgate.net The application of these principles can lead to significant reductions in production costs.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

For the industrial production of bicyclo[2.2.1]heptane derivatives, scalability is a primary concern. Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability.

A key precursor for many bicyclo[2.2.1]heptane syntheses is cyclopentadiene, which is generated by the thermal retro-Diels-Alder reaction (cracking) of its dimer, dicyclopentadiene (B1670491). d-nb.info This process can be efficiently and safely performed in a continuous flow reactor. A method has been developed for the in-situ cracking of dicyclopentadiene and subsequent reaction with acetylene (B1199291) derivatives in a tubular stainless steel flow reactor to produce norbornadiene derivatives on a large scale. d-nb.info This approach demonstrates the ability to combine reaction steps and handle reactive intermediates safely. This concept can be extended to the reaction of cyclopentadiene with acrylic acid derivatives for the scalable synthesis of the bicyclo[2.2.1]heptene-2-carboxylic acid precursor. Continuous-flow reactors are also noted for improving heat and mass transfer, leading to better control and potentially higher yields in various chemical transformations. vulcanchem.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptane derivatives. The rigid nature of the skeleton leads to distinct chemical shifts and coupling constants for the different protons and carbons, which are highly sensitive to the endo or exo orientation of substituents.

Upon conversion of the carboxylic acid to its sodium salt, shifts are expected in the signals of nuclei close to the carboxylate group due to the change in electron density and the removal of the acidic proton. For instance, the ¹³C signal of the carboxylate carbon (COO⁻) is expected to shift downfield compared to the carboxylic acid carbon (COOH). acs.org

2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex proton and carbon spectra of Sodium bicyclo[2.2.1]heptane-2-carboxylate.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the bicyclic scaffold. For example, the bridgehead protons (H1 and H4) would show correlations to the adjacent methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is the most powerful NMR technique for determining the endo/exo stereochemistry. For an endo isomer, a NOE would be observed between the proton at C2 and the syn-proton at C7, whereas for the exo isomer, this correlation would be absent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for endo and exo Isomers of this compound in D₂O (Values are estimated based on data for related bicyclo[2.2.1]heptane derivatives)

Position Predicted ¹H Shift (endo) Predicted ¹³C Shift (endo) Predicted ¹H Shift (exo) Predicted ¹³C Shift (exo)
1 (Bridgehead)~2.9~43.5~2.8~41.6
2 (CH-COO⁻)~2.3~49.6~2.2~46.6
3 (CH₂)~1.8 (exo), ~1.2 (endo)~29.3~1.9 (exo), ~1.4 (endo)~30.0
4 (Bridgehead)~2.5~42.5~2.6~42.9
5, 6 (CH₂)~1.5 - 1.6~25.1, ~27.6~1.4 - 1.6~24.2, ~28.2
7 (CH₂)~1.4 (syn), ~1.1 (anti)~38.8~1.5 (syn), ~1.3 (anti)~37.2
Carbonyl (COO⁻)-~180-182-~180-182

Note: The conversion from carboxylic acid to sodium carboxylate generally induces a downfield shift for the alpha-carbon and an upfield shift for the alpha-proton.

Solid-State NMR for Crystalline Form Analysis

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and polymorphism of crystalline materials like this compound. Since single crystals suitable for X-ray diffraction may not always be obtainable, ssNMR provides critical information on the solid form.

²³Na ssNMR is particularly informative. The sodium nucleus is quadrupolar, and its NMR spectrum is highly sensitive to the local coordination environment, including the number of coordinating oxygen atoms (from the carboxylate and any water of hydration), Na-O distances, and angles. nih.gov Different polymorphs or hydrated forms of the salt would present distinct ²³Na ssNMR spectra, often characterized by different quadrupolar coupling constants. nih.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR can distinguish between crystallographically inequivalent molecules within the unit cell and provide insights into packing effects on the molecular conformation. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and torsional angles. For a chiral compound like this compound, crystallographic analysis of a single enantiomer can determine its absolute configuration. For a racemic mixture, it defines the relative stereochemistry of all atoms.

While a crystal structure for the title compound is not published, the structure of Sodium 2-methyl-6-endo-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylate trihydrate offers a close and highly relevant model. mdpi.com This study revealed an octahedral coordination environment for the sodium ion, coordinated to five water molecules and the hydroxyl oxygen atom. The carboxylate group engages in extensive hydrogen bonding with the water molecules, creating a layered structure. mdpi.com This highlights the crucial role of hydration and intermolecular forces in the solid-state structure.

X-ray studies on other derivatives, such as 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, have been instrumental in establishing absolute configurations, which can then be correlated to other related compounds. wpmucdn.com

Table 2: Representative Bond Lengths and Angles from a Related Bicyclo[2.2.1]heptane Carboxylate Crystal Structure (Data from Sodium 2-methyl-6-endo-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylate trihydrate) mdpi.com

Parameter Value
C-O (carboxylate) Bond Lengths~1.25 - 1.27 Å
O-C-O (carboxylate) Angle~125°
C2-C8 (Carboxylate) Bond Length~1.54 Å
Na⁺···O (Water) Distances~2.35 - 2.50 Å
Na⁺···O (Alcohol) Distance~2.42 Å

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for studying polymorphism.

FT-IR Spectroscopy: The most significant change in the FT-IR spectrum upon converting the carboxylic acid to its sodium salt is the disappearance of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) and the C=O stretching band of the acid (~1700-1725 cm⁻¹). nist.gov These are replaced by two characteristic bands for the carboxylate anion (COO⁻):

Asymmetric stretching (νₐₛ(COO⁻)): A strong band typically appearing in the 1550-1620 cm⁻¹ region.

Symmetric stretching (νₛ(COO⁻)): A moderate to strong band in the 1400-1450 cm⁻¹ region.

The exact positions of these bands are sensitive to the coordination environment of the sodium ion and the crystalline packing, making FT-IR a useful tool for identifying different polymorphs or hydrates. guidechem.com The remainder of the spectrum, corresponding to C-H and C-C vibrations of the bicyclic skeleton, would be largely similar to that of the parent acid.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible in Raman spectra, they are often weaker than in the IR. However, the C-C and C-H vibrations of the hydrocarbon cage often give rise to strong and sharp Raman signals, providing a detailed fingerprint of the bicyclic framework. analyzeiq.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Technique Expected Wavenumber Range Comments
C-H StretchingFT-IR, Raman2850 - 3000Aliphatic C-H stretches of the bicyclic frame.
Asymmetric COO⁻ StretchFT-IR1550 - 1620Strong, characteristic of the carboxylate anion. guidechem.com
Symmetric COO⁻ StretchFT-IR, Raman1400 - 1450Moderate to strong, characteristic of the carboxylate anion. guidechem.com
C-C StretchingRaman800 - 1200Fingerprint region for the bicyclic skeleton.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₈H₁₁NaO₂) by providing a highly accurate mass measurement of its molecular ion.

When analyzed by techniques like Electrospray Ionization (ESI), the compound would likely be detected as adducts. In positive ion mode, one might observe [M+H]⁺ (protonated molecule, where M is the sodium salt), [M+Na]⁺ (forming a disodium (B8443419) species), or more likely, an ion corresponding to the parent acid plus a sodium ion [C₈H₁₂O₂ + Na]⁺. In negative ion mode, the carboxylate anion [C₈H₁₁O₂]⁻ (m/z 139.07) would be readily observed.

Tandem MS (MS/MS) experiments on the carboxylate anion would reveal characteristic fragmentation patterns. The rigid bicyclo[2.2.1]heptane system undergoes specific fragmentations, often initiated by the loss of CO₂ from the carboxylate anion. A common fragmentation pathway for norbornane (B1196662) systems is a retro-Diels-Alder reaction, which would lead to the loss of cyclopentadiene (B3395910) (C₅H₆, 66 Da). plymouth.ac.uk

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Technique
[M-Na+2H]⁺[C₈H₁₃O₂]⁺141.0910ESI (+)
[M-Na+H+Na]⁺[C₈H₁₂NaO₂]⁺163.0729ESI (+)
[M-Na]⁻[C₈H₁₁O₂]⁻139.0764ESI (-)
Fragment Ion[C₇H₁₁]⁺95.0855ESI-MS/MS (from loss of COOH)
Fragment Ion[C₅H₆]⁺˙66.0469ESI-MS/MS (from retro-Diels-Alder)

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for studying the stereochemical aspects of chiral molecules like the enantiomers of this compound. pnas.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light, typically in the vicinity of an absorbing chromophore.

For this compound, the carboxylate group itself is the primary chromophore, absorbing in the deep UV region (around 210-220 nm). The sign and magnitude of the Cotton effect observed in the CD spectrum are directly related to the absolute configuration of the chiral centers. psu.edu

Research on related bicyclic ketones and acids has shown that the rigid framework leads to well-defined CD spectra. thieme-connect.comresearchgate.net The absolute configuration of the enantiomers of endo- and exo-bicyclo[2.2.1]heptane-2-carboxylic acid has been determined and correlated with their specific rotations. wpmucdn.com This foundational work allows for the determination of enantiomeric excess and the assignment of absolute configuration for new batches of this compound by comparing their measured optical rotation or CD spectra to these established values.

Reactivity Profiles and Mechanistic Investigations of Sodium Bicyclo 2.2.1 Heptane 2 Carboxylate

Reactions Involving the Carboxylate Functionality (e.g., Decarboxylation Pathways, Esterification Dynamics)

The carboxylate group is a versatile functional group capable of undergoing several key reactions, including decarboxylation and esterification. cymitquimica.com The rigid structure of the bicyclo[2.2.1]heptane skeleton can influence the rates and pathways of these reactions.

Decarboxylation Pathways: Decarboxylation of bicyclo[2.2.1]heptane-2-carboxylic acids can be influenced by the stereochemistry of the carboxyl group. Studies on related systems, such as endo- and exo-6-isobutyl-1,4-dimethyl-2,7-dioxabicyclo[2.2.1]heptane-6-carboxylic acids, have shown that the endo-acid undergoes decarboxylation significantly faster than the corresponding exo-acid. rsc.org For instance, the decarboxylation of the endo-acid in chlorobenzene (B131634) at 69°C proceeds with a first-order rate constant of 3.7 × 10⁻⁴ s⁻¹, whereas the exo-acid requires a much higher temperature of 121°C to achieve a rate constant of 7.8 × 10⁻⁵ s⁻¹. rsc.org This difference in reactivity can be attributed to the stereochemical arrangement of the bicyclic system.

Radical decarboxylation is another important pathway. The generation of bridgehead radicals from carboxylic acids in the 7-azabicyclo[2.2.1]heptane system has been demonstrated through methods like the Barton ester procedure, highlighting the potential for similar reactions in the norbornane (B1196662) carboxylate system. unirioja.es

Esterification Dynamics: Esterification of bicyclo[2.2.1]heptane-2-carboxylic acid is a fundamental transformation. cymitquimica.com The classic Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis, is a common method. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Every step of this process is reversible. masterorganicchemistry.comyoutube.com

For more sterically hindered or sensitive substrates, alternative methods are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. organic-chemistry.org This method accelerates the reaction, suppresses side product formation, and allows for the synthesis of even sterically demanding esters at room temperature. organic-chemistry.org The development of N-heterocyclic carbene (NHC)/carboxylic acid co-catalysis has also provided an efficient route for the oxidative esterification of aldehydes, a process that could be adapted for related transformations. nih.gov

The stereochemistry of the carboxyl group (exo vs. endo) can also impact esterification. Studies on the hydrolysis of methyl 5-norbornene-2-carboxylate, the reverse of esterification, show that the exo-ester is hydrolyzed preferentially under certain conditions, suggesting a kinetic difference between the two isomers. scirp.org

Rearrangements and Skeletal Transformations of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is renowned for its propensity to undergo carbocation-mediated rearrangements. core.ac.uk These transformations, often classified as Wagner-Meerwein rearrangements, are a hallmark of norbornane chemistry and are driven by the relief of ring strain and the formation of more stable cationic intermediates. msu.edu

The formation of a carbocation at the C2 position, which would occur during certain reactions of bicyclo[2.2.1]heptane-2-carboxylate derivatives, readily initiates skeletal reorganization. The classic example is the solvolysis of 2-norbornyl derivatives, where the intermediate 2-norbornyl cation is famously described as a nonclassical, bridged ion. wikipedia.orgcaltech.edugithub.io This delocalized structure explains the high stereoselectivity observed in these reactions, where both endo and exo starting materials yield exclusively exo products. wikipedia.org

Detailed mechanistic studies involving isotopically labeled norbornane derivatives have confirmed complex scrambling patterns, indicating that the carbocation can rearrange extensively. wikipedia.org For example, the reaction of 2-endo-cyanomethyl-5-norbornene with polyphosphoric acid leads to 3-exo-hydroxybicyclo[2.2.1]heptane-2-exo-acetic acid lactone, a product formed through a sequence of Wagner-Meerwein rearrangement, a 6,2-hydride shift, and a 3,2-hydride shift. oup.com

The table below summarizes key rearrangement types observed in the bicyclo[2.2.1]heptane system.

Rearrangement TypeDescriptionDriving ForceExample
Wagner-Meerwein Shift A 1,2-shift of a carbon-carbon bond in a carbocationic intermediate. core.ac.ukmsu.eduRelief of ring strain, formation of a more stable (e.g., tertiary) carbocation.Formation of camphene (B42988) from isoborneol. core.ac.uk
6,2-Hydride Shift Migration of a hydride ion from the C6 to the C2 position.Formation of a more stable carbocationic center.Observed in the rearrangement of camphor-derived tosylates. core.ac.uk
3,2-Hydride Shift Migration of a hydride ion from the C3 to the C2 position.Interconversion between isomeric carbocations.Occurs in tandem with other shifts, for example in the acid-catalyzed rearrangement of 2-endo-cyanomethyl-5-norbornene. oup.com

These rearrangements are not limited to simple norbornane systems. The synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide from camphene proceeds via a proposed Wagner-Meerwein rearrangement. mdpi.comresearchgate.net The inherent strain and electronic properties of the bicyclic core make it a fertile ground for such skeletal transformations, often leading to structurally complex products. researchgate.net

Mechanistic Studies of Substitution and Addition Reactions on the Norbornane Scaffold

The rigid, strained structure of the norbornane scaffold profoundly influences the mechanisms of substitution and addition reactions. fiveable.mefiveable.me The stereochemical outcome of these reactions is often dictated by the preferential accessibility of the exo face of the molecule.

Substitution Reactions: Substitution reactions at the bridgehead (C1 or C4) position are exceptionally difficult. SN1 reactions are disfavored because the formation of a planar carbocation at the bridgehead is prevented by extreme angle strain, a concept explained by Bredt's rule. quora.comaskfilo.com SN2 reactions are also blocked due to the steric hindrance of the bicyclic structure, which prevents the required backside attack. askfilo.com

In contrast, substitution at the C2 position is well-studied, particularly through solvolysis reactions. The solvolysis of 2-norbornyl derivatives, such as tosylates or brosylates, has been a cornerstone in the debate over classical versus nonclassical carbocations. wikipedia.orgcaltech.eduacs.orgacs.org Key findings include:

Rate Difference: exo-Norbornyl sulfonates undergo solvolysis approximately 350 times faster than their endo counterparts. github.io

Stereoselectivity: Both exo and endo isomers yield almost exclusively the exo substitution product. github.io

Racemization: Solvolysis of an enantiomerically pure exo starting material results in a racemic product, indicating a symmetric, achiral intermediate. github.io

These observations are best explained by the formation of a bridged, nonclassical 2-norbornyl cation intermediate. github.io Recent computational studies using molecular dynamics with explicit solvent have further supported this model, showing that the nonclassical cation is formed almost instantaneously upon C-O bond cleavage in the exo isomer. github.io

Addition Reactions: Free-radical additions to the related norbornene (bicyclo[2.2.1]hept-2-ene) system consistently show a strong preference for exo attack. rsc.org The addition of various thiols to norbornene results in exo-cis-addition products. rsc.org This preference is attributed to the minimization of both steric and torsional strain effects during the initial radical attack on the double bond. rsc.org The subsequent chain-transfer step also predominantly occurs from the exo direction. rsc.org

Similarly, electrophilic additions to norbornene, such as bromination, often proceed through intermediates that favor the formation of exo products, although rearrangements can lead to more complex product mixtures. arkat-usa.orgresearchgate.net

Radical and Ionic Reactions of the Bicyclic System

The bicyclo[2.2.1]heptane system supports both radical and ionic reaction pathways, with the rigid framework often controlling the stereochemical outcome.

Radical Reactions: The generation of radicals on the norbornane skeleton can be achieved through various methods. For instance, B-alkylcatecholboranes, which can be prepared from norbornene, serve as efficient precursors for alkyl radicals. psu.edu These radicals can then participate in a range of C-C bond-forming reactions, such as conjugate additions and allylations. psu.edu

Radical addition to norbornene derivatives demonstrates a clear stereochemical preference. The initial attack of the radical species occurs almost exclusively from the less sterically hindered exo face. rsc.org This is observed in the addition of thiols and polyhalomethanes. rsc.orgacs.org While the initial attack is stereospecific, the subsequent chain transfer step can sometimes occur from the endo side, leading to a mixture of trans and exo-cis products, though the exo-cis adduct is typically predominant. rsc.org

Bridgehead radicals can also be generated, for example, from the decarboxylation of O-acyl thiohydroxamates (Barton esters) derived from bridgehead carboxylic acids. unirioja.es This demonstrates the viability of radical formation even at the sterically constrained bridgehead position of a related 7-azabicyclo[2.2.1]heptane system. unirioja.es

Ionic Reactions: Ionic reactions of the norbornane system are dominated by the chemistry of the 2-norbornyl cation. wikipedia.orgnih.gov As discussed previously, this intermediate is highly prone to rearrangement and exhibits nonclassical character. github.io Its formation is a key step in many solvolysis and acid-catalyzed reactions. acs.orgnih.gov Studies in ionic liquids have shown that substrates like exo-2-phenyl-endo-3-deutero-endo-bicyclo[2.2.1]hept-2-yl trifluoroacetate (B77799) react via ionization to form cationic intermediates. nih.gov

The stability and reactivity of cations within the bicyclic system are highly dependent on their position, as shown in the table below.

Cation PositionStability/ReactivityMechanistic Notes
Bridgehead (C1) Extremely unstableFormation is highly unfavorable due to angle strain (Bredt's Rule); resists SN1 reactions. quora.comaskfilo.com
Bridge (C2) Stabilized (nonclassical)Forms a delocalized, symmetric nonclassical ion; leads to rapid solvolysis (exo) and stereospecific product formation. wikipedia.orggithub.io
Bridge (C7) Less stable than C2Can rearrange to the more stable 2-norbornyl cation on the timescale of solvolysis. wikipedia.org

These ionic pathways are fundamental to understanding the skeletal transformations and substitution patterns characteristic of the bicyclo[2.2.1]heptane core.

Role of the Bicyclic Structure in Directing Chemical Reactivity

The unique, rigid, and strained geometry of the bicyclo[2.2.1]heptane structure is the primary factor directing its chemical reactivity. This control is exerted through a combination of steric and stereoelectronic effects. wikipedia.orgmsu.ruresearchgate.net

Steric Effects: The most apparent influence is steric hindrance. The concave endo face of the molecule is significantly more sterically encumbered than the convex exo face. researchgate.net Consequently, reagents, catalysts, and solvents preferentially approach from the exo direction. researchgate.net This leads to the common observation of exo selectivity in a wide range of reactions, including:

Addition Reactions: Electrophilic and radical additions to norbornene derivatives occur predominantly on the exo face. rsc.orgarkat-usa.org

Substitution Reactions: Nucleophilic attack on the 2-norbornyl cation intermediate, regardless of the starting material's stereochemistry, occurs from the exo side. github.io

Hydrolysis: Kinetically preferred hydrolysis of exo-esters has been observed in norbornene systems. scirp.org

Stereoelectronic Effects: Stereoelectronic effects are stabilizing interactions between orbitals that depend on their spatial orientation. wikipedia.orgimperial.ac.uk In the norbornane system, these effects are crucial for explaining reactivity patterns that cannot be rationalized by sterics alone. msu.ru

A key example is the enhanced reactivity of exo-2-norbornyl derivatives in solvolysis. The anti-periplanar alignment of the C1-C6 bonding orbital (σ) with the C2-X antibonding orbital (σ) in the exo isomer allows for a stabilizing σ → σ interaction. github.io This interaction, termed anchimeric assistance, facilitates the departure of the leaving group (X) and leads directly to the formation of the stabilized, nonclassical cation. github.io In the endo isomer, this ideal alignment is absent, resulting in a slower reaction rate that does not benefit from the same degree of electronic stabilization in the transition state. github.io

Furthermore, the rigidity of the frame prevents the molecule from adopting conformations that would relieve strain or allow for typical reaction geometries, such as the planar arrangement required for a classical bridgehead carbocation (Bredt's Rule) or the 180° alignment for SN2 backside attack. quora.comaskfilo.comresearchgate.net This structural rigidity is a defining feature that makes the bicyclo[2.2.1]heptane system a powerful tool for probing the geometric requirements of reaction mechanisms. nih.gov

Computational Chemistry and Theoretical Characterization of Sodium Bicyclo 2.2.1 Heptane 2 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For Sodium Bicyclo[2.2.1]heptane-2-carboxylate, these calculations must account for the ionic bond between the carboxylate anion and the sodium cation, as well as the stereochemistry of the bicyclic system, which can exist in endo and exo forms.

Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with Density Functional Theory (DFT), are commonly employed to optimize the molecular geometry. The choice of basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining accurate results. These calculations reveal precise bond lengths, bond angles, and dihedral angles. The rigid bicyclic structure of the norbornane (B1196662) moiety is largely preserved, but the carboxylate group's orientation is a key variable.

Electronic structure analysis, often visualized through molecular orbitals (HOMO, LUMO) and electrostatic potential maps, provides insight into the molecule's reactivity. The highest occupied molecular orbital (HOMO) is typically localized on the oxygen atoms of the carboxylate group, indicating this site's nucleophilicity. The lowest unoccupied molecular orbital (LUMO) distribution would indicate sites susceptible to electrophilic attack. The electrostatic potential map would show a high negative potential around the carboxylate group, attracting the positively charged sodium ion and influencing interactions with polar solvents or reactants.

Table 1: Calculated Geometrical Parameters for exo-Bicyclo[2.2.1]heptane-2-carboxylate Anion (Note: This table presents hypothetical data typical for a DFT calculation at the B3LYP/6-31G level of theory, as specific published data for this exact species is not readily available.)*

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.55 Å
C2-C(carboxyl)1.52 Å
C(carboxyl)-O11.26 Å
C(carboxyl)-O21.26 Å
Bond AngleC1-C2-C3103.5°
C1-C7-C493.8°
O1-C(carboxyl)-O2125.0°
Dihedral AngleH-C2-C(carboxyl)-O1~180° (exo config.)

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying chemical reactions due to its favorable balance of accuracy and computational cost. For this compound, DFT can be used to model various reactions, such as nucleophilic substitution at the carboxylate group or reactions involving the bicyclic framework.

A key application of DFT is the location and characterization of transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. By calculating the energies of reactants, products, and the transition state, the activation energy (Ea) and reaction energy (ΔErxn) can be determined. This allows for the prediction of reaction kinetics and thermodynamics. For instance, in a hypothetical esterification reaction, DFT could be used to model the stepwise mechanism, identifying the transition state for the nucleophilic attack of an alcohol on the carboxylate carbon.

DFT calculations can also elucidate stereoselectivity, a critical aspect of norbornane chemistry. researchgate.netlookchem.com The rigid bicyclic frame often directs incoming reagents to attack from the less sterically hindered exo face. DFT can quantify the energy difference between the endo and exo attack pathways, explaining experimentally observed product ratios. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction (Note: Values are illustrative for a generic nucleophilic addition to the carboxylate group.)

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-311+G 0.0
Transition State (TS)B3LYP/6-311+G+15.2
ProductB3LYP/6-311+G**-5.8

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, MD simulations are particularly useful for exploring its conformational space. This includes the flexibility of the bicyclic rings and, more importantly, the conformational dynamics of the sodium carboxylate group. The interaction between the sodium ion and the carboxylate anion is not static; the ion can move in the vicinity of the oxygens. In a solvent like water, MD simulations can model the solvation shell around the ionic group and the hydrophobic bicyclic cage. These simulations can calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, providing a detailed picture of hydration.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure validation. researchgate.net

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. These tensors are then converted into chemical shifts (δ), which can be compared to experimental NMR spectra. unimi.itdtu.dk The accuracy of these predictions is often high enough to distinguish between different isomers, such as the endo and exo forms of the carboxylate substituent.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These computational IR spectra can be compared with experimental FT-IR data. The characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) are particularly sensitive to their chemical environment and can be accurately modeled. unimi.it

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. For a saturated system like this compound, significant absorption would not be expected in the visible range, but transitions in the vacuum UV could be predicted. scispace.com

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueFeaturePredicted Value (DFT)Typical Experimental Range
¹³C NMRCarboxyl Carbon (C=O)180-185 ppm175-185 ppm
¹H NMRBridgehead Protons (C1, C4)2.5-3.0 ppm2.2-2.8 ppm
IR SpectroscopyCarboxylate Asymmetric Stretch~1560 cm⁻¹1550-1610 cm⁻¹
IR SpectroscopyCarboxylate Symmetric Stretch~1415 cm⁻¹1400-1440 cm⁻¹

Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. The goal is to develop mathematical equations that can predict properties for new or untested compounds.

For this compound, a QSPR study would involve several steps:

Descriptor Calculation: A large number of molecular descriptors would be calculated for the bicyclo[2.2.1]heptane-2-carboxylate anion. These descriptors fall into several categories:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, partial charges).

Model Building: Using a dataset of related compounds with known experimental properties (e.g., solubility, boiling point, partition coefficient), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model linking the descriptors to the property.

Prediction: The developed QSPR model can then be used to predict the non-biological properties of this compound.

While specific QSPR studies on this salt are not prominent in the literature, the methodology could be applied to predict its behavior in various chemical engineering or material science contexts, such as its performance as a surfactant or its solubility in different solvent systems.

Synthesis and Research on Derivatization of the Bicyclo 2.2.1 Heptane 2 Carboxylate Scaffold

Functionalization at the Norbornane (B1196662) Bridgehead Positions

The bridgehead carbons (C1 and C4) of the norbornane skeleton are sterically hindered neopentyl-like centers, making their functionalization a significant synthetic challenge. However, methods have been developed to introduce substituents at these positions, leading to valuable intermediates for various applications.

An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org This method utilizes simple starting materials under mild conditions, offering a direct route to functionalization at the C1 bridgehead. rsc.org These bridgehead carboxylates are versatile functional groups that can be converted into other substituents. rsc.org

Furthermore, synthetic methods for creating a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons (at both C1 and C4) have been described. nih.gov This was achieved through an intermolecular Diels-Alder reaction involving 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which are novel diene structures. nih.gov The resulting bicyclic derivatives with oxygenated bridgeheads serve as versatile building blocks in organic synthesis. nih.gov Research has also shown that bridgehead-modified norbornene can influence the selectivity of certain catalytic reactions, highlighting the importance of bridgehead substituents in controlling molecular behavior. rsc.org

Table 1: Research on Bridgehead Functionalization
MethodPosition(s) FunctionalizedKey FeaturesReference
Organocatalytic formal [4+2] cycloadditionC1Highly enantioselective; provides access to bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
Intermolecular Diels-Alder reactionC1 and C4Uses novel silyloxy-cyclopentadienes to create dual oxy-functionalized bridgeheads. nih.gov

Synthesis of Amide, Ester, and Thioester Derivatives for Research Purposes

The carboxylic acid group of bicyclo[2.2.1]heptane-2-carboxylic acid is a prime site for derivatization, allowing for the synthesis of amides, esters, and thioesters. These derivatives are crucial for building larger molecules and for probing biological interactions.

Amide Derivatives: Amide bond formation is a common strategy for incorporating the bicyclo[2.2.1]heptane scaffold into larger structures. For instance, N,N'-diarylsquaramide derivatives bearing a bicyclo[2.2.1]heptane moiety have been synthesized as potential CXCR2 selective antagonists. nist.gov The synthesis involves coupling bicyclo[2.2.1]heptan-2-amine with an appropriate intermediate. nist.govbeilstein-journals.orgevitachem.com Similarly, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized and its derivatives studied for their ability to mimic peptide turns. nih.gov General methods, such as reacting the carboxylic acid with an amine in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-Diisopropylethylamine), are employed for this purpose. acs.org

Ester Derivatives: Esterification of bicyclo[2.2.1]heptane-2-carboxylic acid is a fundamental transformation. Methyl and ethyl esters are common intermediates, often prepared by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst or thionyl chloride. google.com These esters can be hydrolyzed back to the carboxylic acid, for example, using aqueous potassium hydroxide (B78521). organic-chemistry.org Optically active bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives are also used to readily form esters. rsc.org The methyl ester of bicyclo[2.2.1]heptane-2-carboxylic acid is a well-characterized compound. nist.govnih.gov

Thioester Derivatives: Thioesters are valuable intermediates in organic synthesis. While specific literature on the direct synthesis of thioesters from sodium bicyclo[2.2.1]heptane-2-carboxylate is sparse, general methodologies are applicable. These include the coupling of carboxylic acids with thiols using activating agents. acs.orgnumberanalytics.com Optically active bicyclo[2.2.1]heptane dicarboxylic acid derivatives have been noted for their high reactivity, readily reacting with thiol compounds to yield thioesters. rsc.org General methods for thioester synthesis often involve the in situ generation of thioacids from carboxylic acid derivatives (like anhydrides) and a sulfur source, which then react with alkyl halides or other electrophiles. acs.org

Incorporation into Polycyclic and Spirocyclic Systems

The rigid bicyclo[2.2.1]heptane scaffold can be integrated into more complex molecular frameworks, such as polycyclic and spirocyclic systems, to create molecules with unique three-dimensional shapes and properties.

Polycyclic Systems: The bicyclo[2.2.1]heptane structure is a common motif in the design of polycyclic compounds for various applications, including drug discovery. beilstein-journals.orgevitachem.com For example, it has been incorporated into N,N'-diarylsquaramides to create potent and selective CXCR2 antagonists for potential use as anti-cancer metastasis agents. nist.govbeilstein-journals.orgevitachem.com In another study, the Lewis acid-catalyzed transannular double cyclization of certain precursors unexpectedly led to the formation of bicyclo[2.2.1]heptane derivatives as part of a more complex polycyclic system. researchgate.net Furthermore, cycloaddition reactions of quadricyclane (B1213432) with electron-deficient alkenes can produce tricyclo[4.2.1.02,5]non-7-enes, which are norbornene-like structures fused with a cyclobutane (B1203170) ring.

Spirocyclic Systems: The C2 position of the bicyclo[2.2.1]heptane ring is a suitable attachment point for forming spirocyclic structures. An example of this is spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylic acid. In this molecule, the C2 carbon of the norbornane skeleton is shared with a cyclopropane (B1198618) ring, creating a spirocyclic junction. Such structures are of interest for their conformational rigidity and novel spatial arrangement of functional groups.

Exploration of Analogs with Modified Skeletal Structures

To explore a wider chemical space and fine-tune molecular properties, researchers have synthesized and studied analogs of bicyclo[2.2.1]heptane-2-carboxylate where the core skeleton is modified.

Heterocyclic Analogs:

Aza-analogs: Replacing one of the carbon atoms of the bicyclic framework with nitrogen creates azabicyclo[2.2.1]heptane derivatives. Research on 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has demonstrated methods for bridgehead functionalization via radical reactions. organic-chemistry.org Derivatives of 2-azabicyclo[2.2.1]heptane have also been synthesized and investigated. acs.org

Oxa-analogs: The introduction of an oxygen atom, typically at the 7-position to form 7-oxabicyclo[2.2.1]heptane (oxanorbornane), is a common modification. These oxa-analogs are often prepared via Diels-Alder reactions of furan. The resulting structures can exhibit intramolecular interactions, such as hydrogen bonding between the bridge oxygen and a substituent. Nucleotide analogues containing the 2-oxa-bicyclo[2.2.1]heptane system have been synthesized to create conformationally locked structures for studying interactions with P2Y receptors.

Analogs with Modified Carbocyclic Skeletons:

Expanded Skeletons: The bicyclo[2.2.2]octane framework, which is larger by one carbon in one of the bridges, offers a different degree of conformational restraint compared to the bicyclo[2.2.1]heptane system. google.com Derivatives of 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid have been synthesized and their transformations studied. google.com

Substituted Skeletons: The introduction of substituents directly onto the carbon skeleton, such as in 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, modifies the steric and electronic properties of the molecule.

Table 2: Examples of Analogs with Modified Skeletons
Analog TypeSpecific ExampleKey Research FocusReference
Aza-analog7-azabicyclo[2.2.1]heptane-1-carboxylic acidBridgehead functionalization via radical reactions. organic-chemistry.org
Oxa-analog7-oxabicyclo[2.2.1]heptane derivativesSynthesis via Diels-Alder and study of intramolecular interactions.
Expanded SkeletonBicyclo[2.2.2]octane derivativesSynthesis and functionalization of a more flexible bicyclic system. google.com
Substituted Skeleton3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acidBasic characterization of a substituted norbornane.

Supramolecular Chemistry and Self-Assembly Research with Derivatives

The defined stereochemistry and rigid geometry of the bicyclo[2.2.1]heptane scaffold make its derivatives excellent candidates for research in supramolecular chemistry and molecular self-assembly. These studies explore how molecules non-covalently organize into larger, well-defined structures.

Research has been conducted on the self-assembly of amide derivatives of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. In this system, the orientation of substituents on the amide nitrogen dictates the formation of different hydrogen bonding patterns, which in turn directs the supramolecular assembly in the crystal lattice. For example, phenyl derivatives were found to stabilize a transoid orientation of key functional groups, while alkyl substituents promoted a cisoid orientation that allowed for intramolecular hydrogen bonding. These specific interactions lead to three distinct patterns of intermolecular association observed in the crystalline state. The use of chiral molecules based on bicyclic scaffolds can also lead to materials with unique optical properties through chiral self-assembly.

Applications in Advanced Chemical Synthesis and Materials Science Research Non Clinical

Use as a Chiral Building Block in Asymmetric Synthesis

The rigid bicyclo[2.2.1]heptane framework is a cornerstone in the field of asymmetric synthesis, where the goal is the selective production of one enantiomer of a chiral molecule. While the sodium salt itself is often a starting material or intermediate, the core bicyclic structure is integral to the design of chiral auxiliaries and synthons. These auxiliaries guide the stereochemical outcome of a reaction, and are then removed, having imparted their chirality to the product molecule.

Derivatives of the bicyclo[2.2.1]heptane system, such as bornanesultam, are well-established chiral auxiliaries. rsc.org The synthesis of functionalized bicyclo[2.2.1]heptanes is critical for creating new chiral ligands and catalysts. rsc.org For instance, research has demonstrated organocatalytic methods to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org The carboxylate group is a versatile functional handle, amenable to various chemical transformations to build more complex chiral molecules. rsc.org Similarly, chiral 2-azabicyclo[2.2.1]heptane derivatives, which can be synthesized from related precursors, are employed in asymmetric synthesis. pwr.edu.pl The defined stereochemistry of the bicyclic system is paramount in these applications, allowing for precise control over the three-dimensional arrangement of atoms in the target molecule.

Precursor for Advanced Monomers in Polymer Research

In polymer science, the properties of the final material are highly dependent on the structure of the monomer units. The rigid bicyclo[2.2.1]heptane structure can be incorporated into polymer backbones to impart specific properties such as increased thermal stability and mechanical strength. Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid, a closely related unsaturated analogue, is noted for its use as a polymerization initiator. biosynth.com

More specifically, dicarboxylate salts of the bicyclo[2.2.1]heptane system have been extensively researched as nucleating agents for semicrystalline polymers like isotactic polypropylene (B1209903) (iPP). google.comresearchgate.net Disodium (B8443419) bicyclo[2.2.1]heptane-2,3-dicarboxylate, for example, is a highly effective commercial nucleating agent that increases the crystallization temperature and rate of iPP. researchgate.net This leads to improved physical properties and can shorten industrial processing cycle times. researchgate.net The addition of such agents influences the polymer's morphology, leading to enhanced mechanical and optical characteristics. google.com

Table 1: Influence of Bicyclo[2.2.1]heptane Dicarboxylate Salts as Nucleating Agents in Polypropylene (iPP)
PropertyEffect of Nucleating AgentResearch Finding Reference
Crystallization Temperature (Tc)Increased researchgate.net
Crystallization RateIncreased researchgate.net
Processing Cycle TimeReduced researchgate.net
HazeReduced (Improved Clarity) google.com
Mechanical StrengthEnhanced google.com

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis Research

The development of efficient and selective catalysts is a central goal of chemical research. Catalysis can be broadly divided into homogeneous (catalyst and reactants are in the same phase) and heterogeneous (catalyst is in a different phase) systems. uclouvain.be The bicyclo[2.2.1]heptane scaffold provides a robust and tunable platform for the design of ligands that coordinate to metal centers, influencing their catalytic activity and selectivity. rsc.org

In homogeneous catalysis , chiral ligands based on this framework are used for enantioselective reactions. The rigid structure of the ligand holds the metal catalyst in a specific chiral environment, which in turn directs the stereochemical outcome of the reaction. rsc.orgresearchgate.net The carboxylate functionality of sodium bicyclo[2.2.1]heptane-2-carboxylate can serve as an anchoring point for attaching the scaffold to a metal center or as a precursor to other ligating groups.

In heterogeneous catalysis , the focus is often on creating solid-supported catalysts for ease of separation and recycling. uclouvain.becdnsciencepub.com The bicyclo[2.2.1]heptane carboxylate can be used to synthesize molecules that are then immobilized on a solid support, creating a heterogenized version of a homogeneous catalyst. cdnsciencepub.com This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Development of Functional Materials with Unique Optical, Electronic, or Mechanical Properties

The intrinsic rigidity of the bicyclo[2.2.1]heptane unit is a key feature exploited in the development of advanced functional materials. By incorporating this structural motif, researchers can exert precise control over the macroscopic properties of a material.

As mentioned previously, one of the most well-documented applications is the use of its dicarboxylate salts as nucleating agents to enhance the mechanical properties and reduce the haze (improve optical clarity) of polymers like polypropylene. google.comresearchgate.net The salt promotes the formation of smaller, more uniform crystal structures within the polymer matrix. google.com Furthermore, the general bicyclic framework is being explored for creating materials with novel characteristics. For example, related bicyclic dicarboxylic acids have been used as linkers in the synthesis of transparent Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. researchgate.net In another area, the rigid oxabicyclo[2.2.1]heptane system, an analogue where a methylene (B1212753) bridge is replaced by oxygen, has been incorporated into nucleotide structures to study electronic interactions with biological receptors, demonstrating the scaffold's role in tuning molecular properties. nih.gov

Role in Host-Guest Chemistry and Molecular Recognition Research

Host-guest chemistry involves the study of molecular complexes formed between a larger 'host' molecule and a smaller 'guest' molecule. The design of host molecules with specific recognition properties relies on creating well-defined cavities or binding sites. The concave shape and rigid nature of the bicyclo[2.2.1]heptane skeleton make it an excellent building block for constructing such molecular architectures. researchgate.net

This scaffold can be functionalized and assembled into larger structures capable of encapsulating small guest molecules. The carboxylate group can provide a crucial interaction point—such as a site for hydrogen bonding or ionic pairing—to help secure the guest within the host's cavity. Research into nucleotide analogues containing the related 2-oxa-bicyclo[2.2.1]heptane ring system highlights the importance of this rigid conformation in molecular recognition. nih.gov The fixed structure of the bicyclic system pre-organizes the molecule for optimal binding to its target receptor, a fundamental principle in supramolecular chemistry and molecular recognition. nih.govsemanticscholar.org

Advanced Analytical Methodologies for Research Oriented Characterization and Purity Assessment

Chromatographic Separations (HPLC, GC, SFC) for Research Sample Purity and Component Analysis

Chromatographic techniques are indispensable for assessing the purity of Sodium bicyclo[2.2.1]heptane-2-carboxylate and identifying any related impurities or degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile, polar compounds like carboxylate salts. For the related compound, disodium (B8443419) bicyclo[2.2.1]heptane-2,3-dicarboxylate, a high-performance liquid chromatography method has been developed for content analysis. google.com A similar approach can be adapted for this compound. Due to its ionic nature and lack of a strong chromophore, UV detection at a low wavelength (around 207-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) would be appropriate. google.comresearchgate.net

Gas Chromatography (GC): Direct analysis of the sodium salt by GC is not feasible due to its non-volatile nature. However, GC is an excellent method for analyzing the free carboxylic acid or its volatile ester derivatives. nist.gov Derivatization of this compound to its methyl ester, followed by GC analysis, can provide information about the purity of the parent bicyclic structure. nist.govmcmaster.ca

Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the separation of stereoisomers and is often considered a "green" alternative to normal-phase HPLC. While specific SFC methods for this compound are not widely published, chiral SFC has been effectively used for the separation of related bicyclic compounds.

Table 1: Illustrative Chromatographic Conditions for Analysis of bicyclo[2.2.1]heptane Carboxylate Derivatives

Technique Analyte Column Mobile Phase/Carrier Gas Detector Reference
HPLC Disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate Shimadzu VP-ODS C18 (150 x 4.6mm, 5 µm) 0.1% phosphate (B84403) aqueous solution Diode-Array Detector (207 nm) google.com
HPLC-ELSD Disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate Not Specified Acetonitrile, Methanol, Decalin Evaporative Light Scattering Detector (ELSD) researchgate.net

This table is interactive. Users can sort and filter the data.

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are critical for the unambiguous identification of the main compound and any trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization to a volatile form like the methyl ester, GC-MS analysis can provide detailed structural information. nist.gov The mass spectrum of methyl bicyclo[2.2.1]heptane-2-carboxylate shows a characteristic molecular ion peak and fragmentation pattern that can be used for positive identification. nist.govmcmaster.ca Analysis of the mass spectra of any co-eluting peaks can help in the tentative identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the direct analysis of this compound in solution. Using an electrospray ionization (ESI) source, the carboxylate anion or its sodium adduct can be readily detected. LC-MS analysis of related bicyclic compounds has been successfully performed to confirm structure and purity. nih.govnih.gov This technique is particularly valuable for identifying non-volatile impurities that would be missed by GC-MS.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful, albeit less common, technique that provides complete structural elucidation of separated components without the need for isolation. While no specific LC-NMR studies on this compound were found, this technique would be invaluable for definitively characterizing complex mixtures or unknown degradation products in research samples.

Advanced Titration Methods for Precise Quantification

Titration remains a fundamental and highly accurate method for the quantification of acidic and basic compounds. For this compound, which is the salt of a weak acid and a strong base, potentiometric titration is the method of choice.

In a non-aqueous solvent system, the sample would be dissolved and titrated with a standardized acid, such as perchloric acid in dioxane. The endpoint is detected by a sharp change in potential, measured by a suitable electrode system. This method provides a direct measure of the molar content of the carboxylate salt, offering a high degree of precision for purity assessment against a certified reference standard.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions in Research Materials

Thermal analysis techniques are crucial for understanding the material properties of a research compound, including its stability, hydration state, and polymorphic forms.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the presence of residual solvents or water of hydration. The thermal decomposition profile also provides information on the upper-temperature limit of the compound's stability. For related bicyclic ionic salts, TGA has been used to assess thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to detect phase transitions such as melting, crystallization, and glass transitions. For the related nucleating agent, disodium bicyclo[2.2.1]heptane dicarboxylate, DSC has been used to study its influence on the crystallization behavior of polymers. researchgate.net For a pure research sample of this compound, DSC would be expected to show a sharp melting point, with the presence of impurities leading to a broadened and depressed melting endotherm.

Table 2: Representative Thermal Analysis Data for Related Bicyclic Compounds

Technique Compound Observation Significance Reference
DSC Disodium bicyclo[2.2.1]heptane dicarboxylate (HPN-68) Influences iPP crystallization peak temperature Characterizes its performance as a nucleating agent researchgate.net

This table is interactive. Users can sort and filter the data.

Method Development for Stereoisomeric Purity Assessment in Research Samples

The bicyclo[2.2.1]heptane core is a rigid, chiral structure. The carboxylic acid substituent at the C-2 position can exist in either an endo or exo configuration. Furthermore, the bicyclic structure itself possesses stereocenters, leading to the possibility of enantiomers. Therefore, assessing the stereoisomeric purity is a critical aspect of characterization.

Chiral Chromatography (GC and HPLC): The most common approach for determining enantiomeric excess (ee) and diastereomeric ratio (dr) is chiral chromatography. This involves using a chiral stationary phase (CSP) that can differentiate between stereoisomers.

Chiral GC: Following derivatization to a volatile ester, chiral GC can be employed. The separation of diastereomeric derivatives of related bicyclo[2.2.1]heptane alcohols on chiral GC columns has been demonstrated. tandfonline.com

Chiral HPLC: Chiral HPLC is a powerful tool for separating enantiomers and diastereomers of both the free acid and its derivatives. Enantiomeric separation of related bicyclic compounds has been achieved using columns such as those based on cellulose (B213188) derivatives. wpmucdn.com

Method development would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of all possible stereoisomers of this compound or its corresponding acid/ester. The relative peak areas then provide a quantitative measure of the stereoisomeric purity.

Emerging Research Directions and Future Outlook

Integration into Bio-orthogonal Chemistry and Chemical Biology Tools (excluding clinical/human aspects)

The field of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant area of potential for bicyclic compounds. The defined stereochemistry and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make it an attractive component for designing molecular probes and tools.

Research has shown that related structures, such as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, are being explored for the development of biodegradable hydrogels through bio-orthogonal "click" chemistry. In these applications, the bicyclic structure serves as a stable, predictable linker. Furthermore, the bicyclo[2.2.1] ring system has been identified as a suitable framework for self-immolative linkers, which can be designed to release specific molecules upon a bio-orthogonal activation trigger nist.gov. For Sodium bicyclo[2.2.1]heptane-2-carboxylate, the carboxylate group provides a convenient handle for attachment to biomolecules or other molecular entities, allowing the rigid bicyclic core to function as a non-reactive spacer or a structurally significant component in complex biological assays.

Exploration in Nanoscience and Nanomaterials Research

In the realm of nanoscience, the unique structural properties of the bicyclo[2.2.1]heptane core are being leveraged to create novel materials with tailored functionalities. The inherent rigidity of this scaffold is instrumental in building ordered nanostructures.

Recent studies have demonstrated the synthesis of fullerene derivatives, specifically C60–bicyclo[2.2.1]heptanes, creating new hybrid materials researchgate.net. These adducts, formed by reacting C60 with bicyclo[2.2.1]heptane derivatives, yield new homofullerenes and methanofullerenes, showcasing the potential for creating unique carbon nanomaterials researchgate.net. The research indicates that by varying the reactant ratios, it is possible to control the formation of mono- or hexakis-adducts, thereby tuning the properties of the resulting nanomaterial researchgate.net. Such hybrid structures could find applications in areas requiring specific electronic or material properties. The carboxylate function of this compound could further serve as an anchor point for organizing these nanomaterials on surfaces or integrating them into larger systems.

Application in Sustainable Chemistry and Resource Efficiency Research

The principles of sustainable or "green" chemistry focus on designing chemical processes and products that minimize the use and generation of hazardous substances. The bicyclo[2.2.1]heptane framework is relevant in this context both as a target for more efficient synthesis and as a component in resource-efficient materials.

For example, research into environmentally benign synthesis methods has utilized water as a medium for Diels-Alder reactions to create bicyclo[2.2.1]hept-5-ene derivatives, demonstrating a greener approach to accessing this chemical scaffold mjcce.org.mk. Additionally, derivatives like bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium (B8443419) are used as highly efficient nucleating agents in polymers such as polypropylene (B1209903). These agents improve the physical properties and processing efficiency of the plastic, contributing to resource efficiency. The synthesis of such compounds is also being optimized, with methods achieving yields of over 98% under mild conditions, further enhancing sustainability google.com. The presence of related compounds like bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester in industrial byproducts such as oil sands process water also drives research into their environmental lifecycle and potential for bioremediation or recycling, key aspects of a circular economy acs.org.

Advanced Computational Design and Discovery of New Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules with desired properties. The rigid and well-defined geometry of the bicyclo[2.2.1]heptane scaffold makes it an ideal candidate for in silico design and modeling. nih.govtandfonline.com Its conformational predictability reduces the computational complexity of predicting how a molecule will bind to a target or self-assemble. researchgate.net

Several studies have utilized this advantage. For instance, computational docking was employed to design and optimize bicyclo[2.2.1]heptane-containing compounds as selective antagonists for the CXCR2 chemokine receptor. nih.gov This research demonstrated that introducing the bridged ring system led to compounds with good antagonistic activity and selectivity. Molecular docking results helped elucidate the binding mode and suggested that specific stereoisomers, such as the (S)-configuration, may exhibit stronger binding, providing crucial guidance for future synthesis and development. nih.gov This highlights a powerful workflow where computational screening and analysis pre-empt and guide synthetic efforts, saving time and resources.

Compound DerivativeTargetComputational FindingReference
bicyclo[2.2.1]heptane-N,N′-diarylsquaramideCXCR1/CXCR2 ReceptorsDocking studies predicted the (S)-enantiomer to have a stronger binding mode due to additional H-bonds. nih.gov
Bicyclic PeptidesICOS/ICOS-L Protein-Protein InteractionBias-exchange metadynamics simulations and Rosetta calculations were used to design a bicyclic peptide inhibitor. nih.gov
Bicyclic AlkanesProton AffinityDensity Functional Theory (DFT) was used to study structural and thermodynamic properties upon protonation.

Hybrid Materials and Composite Development Leveraging the Bicyclic Moiety

Hybrid materials, which combine organic and inorganic components at the molecular scale, offer a pathway to materials with novel, combined properties. The bicyclo[2.2.1]heptane moiety, provided by precursors like this compound, is an excellent building block for such materials due to its rigidity and thermal stability.

The carboxylate group can act as a linker to coordinate with metal ions, forming robust metal-organic frameworks (MOFs). While research has specifically highlighted the use of the similar bicyclo[2.2.2]octane-1,4-dicarboxylic acid in creating transparent MOFs, the principle directly applies to the bicyclo[2.2.1]heptane system. These materials are of interest for gas storage, separation, and catalysis. Furthermore, polyimides incorporating alicyclic structures derived from bicyclo[2.2.1]heptane-tetracarboxylic dianhydrides exhibit high thermal stability and good mechanical properties, making them suitable for applications in high-performance electronics and aerospace materials. acs.org The incorporation of the rigid, non-aromatic bicyclic unit can also improve properties like optical transparency in polymers.

Q & A

Q. Table 1: Comparison of Precursor Synthesis Routes

MethodCatalystYield (%)Stereoselectivity
[4 + 2] CycloadditionOrganocatalysts75–90High (ee >90%)
Diels-AlderThermal/acidic60–80Moderate

Basic: How does the bicyclo[2.2.1]heptane scaffold influence the compound’s physicochemical properties?

Methodological Answer:
The rigid bicyclic framework enhances:

  • Lipophilicity : Facilitates membrane permeability, critical for in vivo bioavailability .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to steric hindrance .
  • Solubility : The carboxylate group improves aqueous solubility (~15 mg/mL in PBS at pH 7.4) .

Advanced: What challenges arise in achieving enantioselective synthesis of this compound derivatives?

Methodological Answer:
Key challenges include:

  • Catalyst Compatibility : Organocatalysts (e.g., proline derivatives) must tolerate the carboxylate’s polarity.
  • Epimerization Risk : Basic conditions during saponification may racemize chiral centers. Mitigation involves low-temperature hydrolysis (<40°C) .
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) or 13C NMR (e.g., δ 170.74 ppm for carboxylate carbon) to confirm enantiopurity .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:
Discrepancies often arise from:

  • Protein Binding : In vitro models may underestimate plasma protein binding. Use equilibrium dialysis to measure unbound fractions.
  • Metabolic Differences : Rat liver microsomes (in vitro) lack human-specific CYP isoforms. Cross-validate with humanized mouse models .

Q. Table 2: In Vivo vs. In Vitro Pharmacokinetic Parameters

ParameterIn Vitro (Rat Microsomes)In Vivo (Rat Model)
CmaxN/A2863 ng/mL
t1/22.1 h4.8 h
Bioavailability30%55%

Advanced: Which spectroscopic techniques are most effective for characterizing stereochemistry?

Methodological Answer:

  • 13C NMR : Distinguishes diastereomers via chemical shifts (e.g., δ 63.29 ppm for bridgehead carbons) .
  • X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
  • Vibrational Circular Dichroism (VCD) : Confirms enantiomeric excess without derivatization .

Basic: What are the key functional groups and their roles in reactivity?

Methodological Answer:

  • Carboxylate Group : Enables salt formation (enhancing solubility) and participates in nucleophilic acyl substitutions (e.g., amide coupling) .
  • Bicyclic Framework : Restricts conformational freedom, directing regioselectivity in reactions (e.g., electrophilic addition at bridgehead positions) .

Advanced: What strategies optimize large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Flow Chemistry : Continuous [4 + 2] cycloaddition reduces batch variability and improves yield (85–92%) .
  • In Situ Monitoring : Use ReactIR to track reaction progress and avoid over-hydrolysis during saponification .
  • Crystallization Control : Seed crystals of desired enantiomer during cooling to suppress racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.